molecular formula C9H9BrO2 B057229 Methyl 2-(2-bromophenyl)acetate CAS No. 57486-69-8

Methyl 2-(2-bromophenyl)acetate

Cat. No. B057229
CAS RN: 57486-69-8
M. Wt: 229.07 g/mol
InChI Key: AMVCFIFDMKEIRE-UHFFFAOYSA-N
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Patent
US08569286B2

Procedure details

Combine 2-bromophenylacetic acid (500.0 g, 2.33 mol) with methanol (5.0 L) under a nitrogen atmosphere. Add concentrated sulfuric acid (185.8 mL) drop-wise at 20-35° C., and then warm to 60-65° C. with stirring for 3-4 hours. Cool the reaction mixture to 45° C. and concentrate under reduced pressure below 45° C. to a volume of approximately 750 mL. Cool the reaction mixture to 10-30° C. and add dichloromethane (2.5 L). Adjust the pH to 7-8 with sodium hydroxide (7%, 380.0 mL) and separate the layers. Concentrate the organic phase to dryness under reduced pressure below 45° C. to obtain the title compound (516.5 g, 97.0%) as a yellow oil.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
185.8 mL
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].S(=O)(=O)(O)O.[CH3:17]O>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:17])=[O:10]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)O
Step Two
Name
Quantity
185.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring for 3-4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 45° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure below 45° C. to a volume of approximately 750 mL
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 10-30° C.
ADDITION
Type
ADDITION
Details
add dichloromethane (2.5 L)
CUSTOM
Type
CUSTOM
Details
separate the layers
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic phase to dryness under reduced pressure below 45° C.

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 516.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.